molecular formula C13H16N2 B11899487 1-Methyl-3-(pyrrolidin-2-yl)-1h-indole

1-Methyl-3-(pyrrolidin-2-yl)-1h-indole

Cat. No.: B11899487
M. Wt: 200.28 g/mol
InChI Key: MHUGNQWXLUJVNZ-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyrrolidin-2-yl)-1h-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a pyrrolidine ring fused to an indole structure, with a methyl group attached to the nitrogen atom of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(pyrrolidin-2-yl)-1h-indole can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methylindole with 2-pyrrolidinone in the presence of a strong base can yield the desired compound. The reaction typically requires heating and may be carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(pyrrolidin-2-yl)-1h-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyrrolidine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce fully or partially reduced compounds.

Scientific Research Applications

1-Methyl-3-(pyrrolidin-2-yl)-1h-indole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(pyrrolidin-2-yl)-1h-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    1-Methyl-2-(pyrrolidin-2-yl)-1h-indole: Similar structure but with a different substitution pattern on the indole ring.

    1-Methyl-3-(pyrrolidin-2-yl)-2h-indole: Similar structure but with a different tautomeric form of the indole ring.

    1-Methyl-3-(pyrrolidin-3-yl)-1h-indole: Similar structure but with a different substitution pattern on the pyrrolidine ring.

Uniqueness: 1-Methyl-3-(pyrrolidin-2-yl)-1h-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the pyrrolidine ring fused to the indole structure imparts distinct properties that differentiate it from other indole derivatives.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-methyl-3-pyrrolidin-2-ylindole

InChI

InChI=1S/C13H16N2/c1-15-9-11(12-6-4-8-14-12)10-5-2-3-7-13(10)15/h2-3,5,7,9,12,14H,4,6,8H2,1H3

InChI Key

MHUGNQWXLUJVNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3CCCN3

Origin of Product

United States

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